3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
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Overview
Description
3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and two hydroxy-dimethylpyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Condensation Reaction: The key step involves a condensation reaction between 3-chlorobenzaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone-like structures.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of hydroxy and chlorophenyl groups can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-((3-bromophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one): Similar structure but with a bromine atom instead of chlorine.
3,3’-((3-fluorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one): Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group may confer distinct electronic and steric properties compared to its bromine or fluorine analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-11-8-15(25)18(20(27)23(11)3)17(13-6-5-7-14(22)10-13)19-16(26)9-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZGKSGFMDUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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